2-(5-Isopropyl-2-methylphenoxy)aniline
Description
Significance of Aryloxyaniline Scaffolds in Modern Organic Synthesis and Medicinal Chemistry Research
Aryloxyaniline scaffolds are considered privileged structures in medicinal chemistry due to their presence in a wide array of biologically active compounds. These motifs are recognized for their ability to form key interactions with biological targets, and their synthetic accessibility makes them attractive starting points for drug discovery programs. The ether linkage provides a degree of conformational flexibility, which can be crucial for optimizing binding to protein targets.
In organic synthesis, the construction of the aryloxyaniline core is often achieved through well-established cross-coupling reactions. The Ullmann condensation, a classic copper-catalyzed reaction, has historically been used for the formation of aryl ethers and aryl amines. researchgate.net More contemporary methods, such as the Buchwald-Hartwig amination, offer a milder and more versatile palladium-catalyzed approach to forming the crucial carbon-nitrogen bond. researchgate.netnih.govmdpi.comgenprice.com The efficiency and functional group tolerance of these modern catalytic systems have significantly broadened the scope for creating diverse libraries of aryloxyaniline derivatives for screening and development.
Relationship to Natural Product-Derived Architectures, particularly Carvacrol-based Compounds
The 2-(5-Isopropyl-2-methylphenoxy)aniline molecule is structurally derived from carvacrol (B1668589), a monoterpenoid phenol (B47542). Carvacrol, whose systematic name is 5-isopropyl-2-methylphenol, is a major constituent of the essential oils of oregano and thyme. evitachem.com This natural product is known for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. evitachem.comnih.gov
The incorporation of the carvacrol moiety into the this compound structure suggests that this synthetic compound may inherit or exhibit modified biological activities based on its natural product precursor. The synthesis of derivatives from readily available natural products like carvacrol is a common strategy in medicinal chemistry to generate novel compounds with potentially enhanced therapeutic properties.
Current Research Landscape and Potential Academic Applications for this compound and its Analogues
While specific research on this compound is not extensively documented in publicly available literature, the study of its analogues provides significant insight into its potential applications. For instance, the structurally similar compound, 4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride, has been identified as a valuable lead compound in pharmaceutical development with potential anti-cancer and anti-inflammatory properties. Research on this isomer has also pointed to its utility in materials science as a precursor for advanced polymers and in agricultural chemistry for the development of herbicides.
Furthermore, the existence of halogenated derivatives such as 5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline and 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline underscores the utility of this scaffold as a building block in synthetic and medicinal chemistry. nih.gov The fluorine atom in the former is often used to enhance metabolic stability and binding affinity in drug candidates, while the bromo- group in the latter serves as a handle for further chemical transformations. nih.gov Additionally, related substituted anilino pyrimidine (B1678525) compounds have been investigated for their potential in treating cancers mediated by certain mutated forms of epidermal growth factor receptor. These examples collectively suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery and materials science.
Chemical Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C16H19NO | 241.33 | Not available |
| Carvacrol (5-Isopropyl-2-methylphenol) | C10H14O | 150.22 | 499-75-2 researchgate.net |
| 4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride | C16H20ClNO | 277.79 | 1184979-25-6 |
| 5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline | C16H18FNO | 259.32 | 946683-89-2 nih.gov |
| 5-Bromo-2-(5-isopropyl-2-methylphenoxy)aniline | C16H18BrNO | 320.23 | Not available |
| 2-Amino-p-cymene (5-Isopropyl-2-methylaniline) | C10H15N | 149.23 | 2051-53-8 mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-9-8-12(3)16(10-13)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLQQZRRIDVDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Derivatization Strategies
Oxidative Transformations of the Aniline (B41778) Moiety
The aniline group is susceptible to oxidation, a reaction that can lead to a variety of complex products depending on the oxidant and reaction conditions. In related phenoxyaniline (B8288346) structures, oxidation is a known transformation pathway.
The oxidation of anilines can proceed through several mechanisms, often involving radical intermediates. For instance, the oxidation of 2-aminophenol (B121084), a structurally similar compound, can be catalyzed by iron complexes with dioxygen to produce 2-amino-3H-phenoxazine-3-one. rsc.org This biomimetic transformation is believed to occur via a superoxoferroxime(III) species that abstracts a hydrogen atom from the substrate, generating a free radical which then undergoes further reaction. rsc.org
For substituted 2-phenoxyanilines, such as 5-fluoro-2-(5-isopropyl-2-methylphenoxy)aniline, oxidation with agents like potassium permanganate (B83412) or hydrogen peroxide is predicted to yield quinone derivatives. evitachem.com The formation of these products likely involves the initial generation of a radical cation, which can then dimerize or react with other nucleophiles present in the reaction mixture. The oxidation of o-phenylenediamine (B120857) derivatives is also known to produce phenazine (B1670421) pigments. rsc.org
The primary mechanisms governing the antioxidant activity of related phenolic compounds include hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov While these describe radical scavenging, the initial steps (electron and proton loss) are fundamental to the oxidative transformations the aniline moiety itself would undergo. The characterization of these oxidative products typically relies on spectroscopic methods to elucidate the resulting complex structures.
Modifications of the Phenoxy Acetamide (B32628) Linkage in Related Structures
While the parent compound is an aniline, its conversion to the corresponding N-phenoxy acetamide opens up a vast field of chemical modifications. This is achieved by N-acylation of the aniline nitrogen. The resulting acetamide linkage serves as a robust but modifiable linker for further derivatization. nih.govresearchgate.net
The formation of an amide bond is a cornerstone of synthetic chemistry. acs.org Anilines, including substituted phenoxyanilines, can be acylated to form amides through various methods. A common approach involves the reaction with an activated carboxylic acid derivative, such as an acyl chloride, in the presence of a base. For example, phenoxy acetamide derivatives can be synthesized by reacting a phenoxy acetic acid with an amine using a coupling agent. nih.gov
Another established route is the chloroacetylation of the aniline followed by nucleophilic substitution with a substituted phenol (B47542). researchgate.net While anilines are generally less nucleophilic than aliphatic amines, they readily undergo N-acylation under standard conditions, though sometimes with reduced yields. acs.orgnih.gov Modern methods utilizing various coupling agents, such as methoxysilanes, have been developed to facilitate efficient amide bond formation under a range of conditions, including solvent-free reactions at elevated temperatures. rsc.org
Table 1: Selected Methods for Amide Bond Formation with Anilines
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Acylation with Hydrazonyl Bromides | N-2-Nitrophenyl Hydrazonyl Bromide, Triethylamine, Aniline | Forms an activated ester intermediate prior to amine addition. | acs.orgnih.gov |
| Chloroacetylation & Substitution | Chloroacetylchloride, followed by Substituted Phenol, Base | Two-step process to form phenoxy acetamides. | researchgate.net |
| Silane-Mediated Coupling | Carboxylic Acid, Methoxysilane Coupling Agent | Can be performed under solvent-free conditions at high temperatures. | rsc.org |
The phenoxy acetamide linkage can be cleaved through hydrolysis to regenerate the aniline and a carboxylic acid, offering a route for structural disassembly or modification. This reaction can be catalyzed by acids, bases, or enzymes. nih.gov The study of acetamide hydrolysis on metal oxide surfaces like ceria has provided insight into the mechanism, which involves the formation of a tetrahedral intermediate followed by C-N bond scission. nih.gov
Conversely, esterification is key to building the phenoxy acetamide scaffold. Phenoxy acetic acids, the precursors to many phenoxy acetamides, are typically prepared by reacting a phenol with chloroacetic acid in the presence of a strong base like sodium hydroxide (B78521). nih.gov This Williamson ether synthesis variant creates the phenoxy acetic acid which can then be coupled with an aniline. This esterification and subsequent amidation sequence is fundamental for creating libraries of structurally diverse molecules based on the core scaffold. nih.gov
Introduction of Diverse Heterocyclic Moieties onto the Scaffold
Incorporating heterocyclic rings is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The 2-(5-Isopropyl-2-methylphenoxy)aniline scaffold is well-suited for such modifications.
The 1,2,3-triazole ring is a highly valuable heterocycle, often introduced using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." arkat-usa.orgbeilstein-journals.org To create a triazole-linked analogue of this compound, the aniline must first be functionalized with either an azide (B81097) or a terminal alkyne group.
A demonstrated pathway for related structures involves first preparing a propargyloxy aniline derivative. researchgate.net This can be achieved by alkylating a corresponding hydroxy-aniline precursor with propargyl bromide. The resulting aniline, now bearing a terminal alkyne, can be reacted with a variety of organic azides in the presence of a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. arkat-usa.orgresearchgate.net This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. This method allows for the direct and modular linkage of the phenoxyaniline core to other chemical moieties through a stable triazole linker. nih.gov
Table 2: General Scheme for 1,2,3-Triazole Synthesis via CuAAC
| Step | Description | Typical Reagents | Reference |
|---|---|---|---|
| 1. Functionalization | Introduction of a terminal alkyne onto the aniline scaffold (e.g., via an ether linkage). | Propargyl Bromide, Base (e.g., NaH) | researchgate.net |
Strategic Halogenation and Other Aromatic Electrophilic/Nucleophilic Substitutions
Modification of the aromatic rings of this compound through substitution reactions offers another avenue for creating structural diversity. The electronic nature of the substituents already present on the rings—the electron-donating amino and ether groups and the weakly activating alkyl groups—directs the position of incoming electrophiles.
Electrophilic Aromatic Substitution: The aniline and phenoxy moieties are activated towards electrophilic aromatic substitution. The amino group is a strong activating group and ortho-, para-directing. Similarly, the phenoxy group is also activating and ortho-, para-directing. In the case of this compound, the positions ortho and para to the amino group (positions 4 and 6) and the positions ortho to the phenoxy oxygen on the other ring are the most likely sites for substitution.
While specific halogenation studies on the parent compound are not widely detailed, research on related structures provides insights. For instance, the synthesis of 5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline has been reported. evitachem.com This synthesis, however, proceeds via a nucleophilic aromatic substitution route rather than direct fluorination of the parent aniline. It involves reacting 5-isopropyl-2-methylphenol with 1,5-difluoro-2-nitrobenzene or a similar precursor, followed by the reduction of the nitro group. evitachem.com This highlights the use of pre-functionalized starting materials to achieve specific substitution patterns that might be difficult to obtain through direct electrophilic substitution.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAAr) on the diaryl ether framework is generally less facile unless the ring is activated by strong electron-withdrawing groups (e.g., nitro groups). However, the synthesis of the core diaryl ether structure itself often relies on an SNAAr reaction. A common method is the Ullmann-type coupling, which would involve reacting an appropriately substituted halobenzene with a phenol in the presence of a copper catalyst. For example, this compound could be synthesized from 2-haloaniline and 2-isopropyl-5-methylphenol. The reactivity in such reactions can be influenced by the nature of the halogen and the other substituents present on the rings.
Table 2: Examples of Aromatic Substitution Leading to Analogs
| Reaction Type | Starting Materials | Key Reagents/Conditions | Product | Ref. |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (Synthesis) | 5-isopropyl-2-methylphenol, 5-fluoro-2-nitroaniline | Base (e.g., K₂CO₃), DMF | 5-Fluoro-2-(5-isopropyl-2-methylphenoxy)nitrobenzene | evitachem.com |
Spectroscopic and Advanced Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular connectivity can be assembled.
The spectrum is expected to show distinct signals for the aromatic protons on both the aniline (B41778) and phenoxy rings, as well as signals for the aliphatic methyl and isopropyl groups. The protons on the aniline ring are influenced by the amino group (-NH₂) and the ether linkage, while the protons on the phenoxy ring are affected by the methyl and isopropyl substituents. The -NH₂ protons would likely appear as a broad singlet, and the isopropyl group would present as a characteristic doublet for the methyl protons and a septet for the methine proton.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(5-Isopropyl-2-methylphenoxy)aniline Predictions are based on data from related compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Isopropyl -CH(CH₃)₂ | ~2.8 - 3.2 | Septet |
| Phenoxy ring -CH₃ | ~2.0 - 2.3 | Singlet |
| Isopropyl -CH(CH₃)₂ | ~1.1 - 1.3 | Doublet |
| Aniline -NH₂ | Broad Singlet | |
| Aromatic Protons | ~6.5 - 7.2 | Multiplets |
A study on 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids provided ¹H NMR data for a related phenoxy moiety. researchgate.net It reported signals for the phenoxy ring protons between δ 6.51 and 7.00 ppm, a methine proton of the isopropyl group as a multiplet between δ 3.12-2.98 ppm, the phenoxy methyl group as a singlet at δ 1.99 ppm, and the isopropyl methyl groups as a doublet at δ 1.10-1.12 ppm. researchgate.net This data supports the predicted ranges for the title compound.
Similar to proton NMR, a dedicated ¹³C NMR spectrum for this compound is not available in the public domain. However, predicted data can be compiled by examining related structures. nih.govbeilstein-journals.orgevitachem.com The spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of both rings and the aliphatic carbons of the methyl and isopropyl groups.
The chemical shifts of the aromatic carbons are particularly informative. The carbon atom attached to the nitrogen in the aniline ring (C-N) and the carbon attached to the ether oxygen (C-O) would appear at characteristic downfield shifts. For instance, in aniline, the C-N carbon appears around 146 ppm, while in related phenoxy compounds, the C-O carbon is also found in the aromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predictions are based on data from related compounds and isomers like 2-Amino-p-cymene. beilstein-journals.org
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O / C-N | ~140 - 150 |
| Aromatic C-H & C-C | ~115 - 140 |
| Isopropyl -C H(CH₃)₂ | ~33 - 35 |
| Isopropyl -CH(C H₃)₂ | ~23 - 25 |
| Phenoxy ring -CH₃ | ~15 - 17 |
Fluorine-19 NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds, such as 5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline. wikipedia.org ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, making it easy to detect. alfa-chemistry.com The chemical shifts in ¹⁹F NMR have a very wide range, which minimizes signal overlap and allows for clear analysis even in complex molecules. huji.ac.ilalfa-chemistry.com
While a specific spectrum for 5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline is not provided in the searched literature, general principles can be applied. The chemical shift of the fluorine atom on the aniline ring would be highly dependent on its electronic environment. nih.gov The presence of the electron-donating amino group and the bulky phenoxy substituent would influence its final ppm value. The signal would likely appear as a multiplet due to spin-spin coupling with adjacent aromatic protons (³JHF) and potentially longer-range couplings. alfa-chemistry.com In studies of other fluoroanilines, the ¹⁹F chemical shifts have been shown to be sensitive to factors like pH. nih.govspectrabase.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound (C₁₆H₁₉NO), the expected molecular weight is approximately 241.33 g/mol .
The fragmentation of the molecular ion [M]⁺ would likely proceed through several key pathways characteristic of ethers and substituted anilines. nih.gov
Loss of the Isopropyl Group: A common fragmentation pathway for molecules containing an isopropyl group is the loss of a methyl radical (•CH₃, 15 Da) or the entire isopropyl radical (•C₃H₇, 43 Da). The loss of the isopropyl group from the molecular ion would result in a significant peak at m/z 198.
Ether Bond Cleavage: The C-O ether bond is a likely site for fragmentation. Cleavage can occur on either side of the oxygen atom, leading to two primary fragment ions: the anilino-radical cation or the phenoxy-cation, and their corresponding neutral fragments.
Benzylic-type Cleavage: The ion at m/z 120, observed in the mass spectrum of the related 2-isopropylaniline (B1208494), is a result of cleavage of the bond beta to the aromatic ring, leading to a stable ion. huji.ac.il A similar fragmentation could be expected here.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
| 241 | [C₁₆H₁₉NO]⁺ | Molecular Ion [M]⁺ |
| 226 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |
| 198 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |
| 149/150 | [C₁₀H₁₃O]⁺ / [C₁₀H₁₄O]⁺ | Fragment corresponding to the isopropyl-methyl-phenoxy moiety |
| 92/93 | [C₆H₆N]⁺ / [C₆H₇N]⁺ | Fragment corresponding to the aminophenyl moiety |
X-ray Crystallography for Definitive Solid-State Structure Determination
A search of publicly available crystallographic databases did not yield a crystal structure for this compound or its very close derivatives.
Without experimental X-ray crystallography data, a definitive analysis of the intramolecular bond distances, angles, and conformation for this compound cannot be provided. Such an analysis would require single-crystal X-ray diffraction studies to determine the precise spatial arrangement of the atoms, the planarity of the aromatic rings, and the dihedral angle between the two rings connected by the ether linkage.
Investigation of Intermolecular Interactions and Crystal Packing Phenomena
The solid-state architecture of this compound, also known as 2-(carvacryloxy)aniline, is dictated by a complex interplay of intermolecular forces. While specific crystallographic data for this compound is not extensively available in the public domain, a detailed analysis of its structural features allows for a comprehensive theoretical exploration of the interactions that govern its crystal packing. These interactions are crucial in determining the material's physical properties, such as melting point, solubility, and polymorphism.
The molecular structure of this compound, featuring an aniline ring, a substituted phenoxy group, and an ether linkage, provides multiple sites for non-covalent interactions. The primary amino group (-NH₂) on the aniline ring is a key participant in hydrogen bonding, acting as a hydrogen bond donor. The oxygen atom of the ether linkage and the π-electron clouds of the aromatic rings can serve as hydrogen bond acceptors.
In the absence of specific experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the most stable crystal packing arrangement. Such calculations can elucidate the preferred geometry and the energy of various intermolecular interactions. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory could be used to optimize the molecular geometry and predict vibrational spectra, which would indirectly inform on the nature of intermolecular forces.
The potential intermolecular interactions in the crystal lattice of this compound are summarized in the table below:
| Interaction Type | Description | Potential Participants in this compound |
| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. | The amino group (-NH₂) can act as a hydrogen bond donor. The ether oxygen and the π-systems of the aromatic rings can act as acceptors. |
| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. Can be in a face-to-face or offset (parallel-displaced) arrangement. | The aniline and phenoxy rings can engage in π-π stacking, contributing to the stability of the crystal structure. |
| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system as the acceptor. | The aromatic and aliphatic C-H bonds can interact with the π-electron clouds of the phenyl rings. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient dipoles. | These forces are present between all atoms and are significant for the overall cohesion of the crystal lattice, particularly involving the isopropyl and methyl groups. |
The study of related compounds provides further insight. For example, the crystal structure of some fluorinated aniline derivatives is stabilized by C-H···O hydrogen bonds and π-π interactions between benzofuran (B130515) rings. evitachem.com In other aniline derivatives, the presence of different functional groups can lead to varied packing arrangements, highlighting the sensitivity of crystal engineering to subtle molecular changes.
Biological Activity Spectrum and Mechanistic Investigations of 2 5 Isopropyl 2 Methylphenoxy Aniline Analogues in Research Models
Antimicrobial Activity Research (In Vitro and Experimental Models)
The antimicrobial potential of phenoxy aniline (B41778) analogues, particularly those derived from thymol (B1683141) and its isomer carvacrol (B1668589), has been a subject of scientific investigation. These studies provide a foundational understanding of the possible activities of 2-(5-Isopropyl-2-methylphenoxy)aniline.
Antibacterial Efficacy against Gram-Positive (e.g., S. aureus, B. subtilis, S. pneumoniae, E. faecalis) and Gram-Negative (e.g., E. coli, P. aeruginosa, S. enterica, K. pneumoniae, H. pylori) Strains
Research into thymol and carvacrol derivatives has demonstrated a range of antibacterial activities. For instance, a study on novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives, which are structurally related to the carvacrol moiety of the target compound, showed that some of these derivatives exhibited decent antibacterial activities against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Specifically, compounds IVd and IVg from this study were noted for their antibacterial effects. nih.gov
Another relevant study focused on 4-Chloro-2-isopropyl-5-methylphenol (chlorothymol), a chlorinated derivative of thymol. This compound was found to have antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The study highlighted that chlorothymol (B1668835) not only inhibited the growth of MRSA but also showed synergistic antimicrobial activity when combined with oxacillin (B1211168) against highly resistant clinical isolates of S. aureus. nih.gov
While these findings are promising, it is important to note that the direct antibacterial efficacy of this compound against the specified broad panel of Gram-positive and Gram-negative bacteria has not been extensively documented. The data from related compounds, however, suggest that this chemical family warrants further investigation for its potential antibacterial properties.
Table 1: Antibacterial Activity of this compound Analogues
| Compound/Analogue | Bacterial Strain(s) | Observed Effect | Citation(s) |
|---|---|---|---|
| 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives (IVd, IVg) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Decent antibacterial activities. | nih.gov |
| 4-Chloro-2-isopropyl-5-methylphenol (chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial activity and synergistic effect with oxacillin. | nih.govnih.gov |
Antifungal Properties (e.g., C. albicans, A. niger, A. flavus, A. fumigatus)
The antifungal potential of thymol and carvacrol derivatives has also been explored. In the same study on 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives, compounds IVc and IVd were found to have good antifungal activity against Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. nih.gov This indicates that the core structure present in this compound may contribute to antifungal effects.
Thymol itself has been recognized for its broad-spectrum antifungal properties, which have been reviewed extensively. nih.gov However, specific data on the antifungal activity of this compound against the listed fungal strains remains to be established through direct experimental evaluation.
Table 2: Antifungal Properties of this compound Analogues
| Compound/Analogue | Fungal Strain(s) | Observed Effect | Citation(s) |
|---|---|---|---|
| 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives (IVc, IVd) | Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Good antifungal activity. | nih.gov |
Biofilm Inhibition Studies in Bacterial Pathogens
Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Research into analogues of this compound has shown promising results in this area. A study investigating 4-isopropyl-3-methylphenol (B166981) (IPMP), an isomer of thymol, demonstrated that IPMP-based agents could synergistically inhibit biofilm formation by Streptococcus mutans. plos.orgnih.gov The inhibitory effect was attributed to both surfactant activity and the suppression of biofilm-related genes. plos.org
Furthermore, 4-Chloro-2-isopropyl-5-methylphenol (chlorothymol) has been shown to prevent biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These findings suggest that the structural scaffold of this compound may have the potential to interfere with bacterial biofilm development.
Table 3: Biofilm Inhibition by Analogues of this compound
| Compound/Analogue | Bacterial Pathogen(s) | Observed Effect | Citation(s) |
|---|---|---|---|
| 4-isopropyl-3-methylphenol (IPMP)-based agents | Streptococcus mutans | Synergistic inhibition of biofilm formation. | plos.orgnih.gov |
| 4-Chloro-2-isopropyl-5-methylphenol (chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | Prevention of biofilm formation. | nih.govnih.gov |
Antiparasitic Research (In Vitro Experimental Models)
The exploration of thymol and its derivatives has extended to the field of antiparasitic research, with some studies indicating potential activity against various protozoan parasites.
Antileishmanial Activity against Leishmania braziliensis
Exploration of Specific Parasitic Enzyme Targets, such as Leishmania SRPK
The identification of specific molecular targets is a crucial step in modern drug discovery. For leishmaniasis, various enzymes have been investigated as potential drug targets. However, there is currently no published research that specifically explores the inhibition of Leishmania SRPK (serine/arginine-rich protein kinase) by this compound or its close analogues. The investigation of such specific enzyme targets would be a valuable future direction for research to elucidate the mechanistic basis of any potential antileishmanial activity.
Antiproliferative and Cellular Cytotoxicity Investigations (In Vitro Cell Line Models)
Inhibition of Human Gastric Adenocarcinoma (AGS) Cell Proliferation
No published studies were identified that specifically investigate the antiproliferative effects of this compound or its direct analogues on human gastric adenocarcinoma (AGS) cell lines. Research on other, structurally distinct, classes of compounds has shown activity against AGS cells, but these findings cannot be extrapolated to the target compound. semanticscholar.org
Effects on Breast Cancer (MCF-7) and Neuroblastoma (SK-N-SH) Cell Lines
Similarly, there is a lack of available data on the effects of this compound on the proliferation of breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. The existing literature on synthetic derivatives with activity against these cell lines pertains to different chemical scaffolds, such as steroidal diaryl ethers and various heterocyclic compounds. mdpi.comnih.govnih.gov
Cytotoxicity Assays in Mammalian Cell Lines (e.g., Macrophages, Vero Cells)
Specific cytotoxicity data for this compound in mammalian cell lines such as macrophages or Vero cells is not available in the public domain. General cytotoxicity is a fundamental aspect of assessing the therapeutic potential of any new chemical entity, but such studies for this particular compound have not been published.
Anti-inflammatory and Analgesic Effects (In Vitro and Preclinical Models)
Modulation of Lipopolysaccharide-Induced Nitric Oxide Production in RAW 264.7 Macrophages
There are no specific reports on the ability of this compound to modulate lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 macrophages. While the anti-inflammatory properties of various natural and synthetic compounds are often evaluated using this assay, no such investigation has been documented for the target molecule. researchgate.netnih.govmdpi.comnih.gov
Assessment of Analgesic Properties in In Vivo Preclinical Models
Preclinical in vivo studies assessing the analgesic properties of this compound have not been reported in the available scientific literature. Research into the analgesic effects of diaryl ether derivatives has been conducted in broader contexts, but specific data for this compound is absent. nih.govnih.gov
Antioxidant Activity Evaluation (In Vitro Assays)
The antioxidant potential of compounds is frequently assessed through their ability to scavenge free radicals, which are implicated in oxidative stress and cellular damage. Various in vitro assays are employed to determine this capacity.
Radical Scavenging Potency using DPPH and other Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and inexpensive method for evaluating antioxidant capacity. nih.govresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. nih.gov The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov A lower IC50 value indicates higher antioxidant potency. nih.gov
While direct studies on this compound were not identified, research on related phenolic and aniline-containing structures provides insight. For instance, studies on quinazolin-4(3H)-ones, which can be synthesized from phenoxyaniline (B8288346) precursors, have been evaluated for their antioxidant properties. nih.gov In one study, 2-phenylquinazolin-4(3H)-one derivatives required at least one hydroxyl group on the phenyl ring to exhibit antioxidant activity in DPPH and other assays like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and cupric reducing antioxidant capacity (CUPRAC) assays. nih.gov The presence of a second hydroxyl group, particularly in the ortho or para position, or an additional methoxy (B1213986) group, was found to enhance the antioxidant activity. nih.gov
The general structure-activity relationship for phenolic compounds indicates that the presence and position of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the aromatic ring significantly influence their radical scavenging ability. nih.gov
Other Investigated Biological Activities in Research Models
Beyond antioxidant effects, the broader class of phenoxyaniline and diaryl ether aniline analogues has been explored for a range of other potential therapeutic applications in preclinical research.
Antitubercular Activity against Mycobacterium tuberculosis H37Rv
Tuberculosis remains a significant global health issue, necessitating the discovery of new therapeutic agents. nih.gov High-throughput screening of chemical libraries against Mycobacterium tuberculosis (Mtb) strain H37Rv is a key strategy for identifying novel antitubercular scaffolds. mdpi.com
Although no specific data exists for this compound, studies on other aniline-containing compounds have shown promise. In a biological evaluation of novel s-triazine based derivatives, compounds synthesized with aniline, phenol (B47542), and thiophenol moieties were tested against the M. tuberculosis H37Rv strain. researchgate.net The results indicated that derivatives containing an aniline nucleus possessed antitubercular activity, although thiophenol derivatives were found to be more potent in that particular study. researchgate.net Similarly, quinoxaline (B1680401) derivatives, which can be synthesized from o-phenylenediamine (B120857) (a related aniline), have demonstrated inhibition of M. tuberculosis at rates of 99 to 100%. mdpi.com These findings suggest that the aniline structural motif is present in compounds with antimycobacterial potential.
Hypolipidemic Effects and Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Agonism in Experimental Hyperlipidemia Models
Peroxisome proliferator-activated receptor alpha (PPAR-α) is a nuclear receptor that plays a critical role in lipid metabolism. Agonists of PPAR-α, such as fibrate drugs, are used to treat hyperlipidemia by reducing plasma triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels. No direct research linking this compound or its close analogues to PPAR-α agonism or hypolipidemic effects was identified in the reviewed literature. However, diaryl ether structures are being investigated as inhibitors of other metabolic enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for treating metabolic syndrome. nih.gov
Insecticidal Activity
The search for new pesticides with improved safety and efficacy has led to the investigation of natural product analogues. The phenoxyaniline scaffold has been incorporated into various molecules to enhance their insecticidal properties. tandfonline.com
For example, novel derivatives of podophyllotoxin (B1678966) featuring a 4-phenoxyaniline (B93406) moiety were synthesized and tested against Pieris rapae. tandfonline.com Several of these analogues exhibited greater insecticidal activity than the parent compound, podophyllotoxin. tandfonline.com Similarly, novel anthranilic diamide (B1670390) insecticides, which are structurally related to phenoxyanilines, have been developed and tested against pests like Mythimna separata. mdpi.com In one study, a derivative containing an indane group showed insecticidal activity slightly better than the commercial insecticide chlorantraniliprole (B1668704) at a concentration of 0.8 mg/L. mdpi.com Other research has focused on piperine-based derivatives and naphthalenesulfonamides, demonstrating that modifying core structures with various chemical groups can lead to potent insecticidal agents. nih.govmdpi.com
Table 1: Insecticidal Activity of Selected Analogues This table presents data for compounds structurally related to the phenoxyaniline class, demonstrating the type of research conducted in this area.
| Compound Class | Target Pest | Activity Metric (Concentration) | Mortality/Effect | Source |
|---|---|---|---|---|
| Podophyllotoxin-phenoxyaniline derivative | Pieris rapae | Not specified | Greater than podophyllotoxin | tandfonline.com |
| Anthranilic Diamide (Indane analogue) | Mythimna separata | 0.8 mg/L | 80% | mdpi.com |
Antihypertensive Activity via Calcium Channel Blockade Mechanisms in Preclinical Vascular Models
Calcium channel blockers (CCBs) are a well-established class of drugs used to treat hypertension. nih.gov They work by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to relaxation and vasodilation. nih.gov
Research has directly implicated the phenoxyaniline scaffold in calcium channel modulation. A study investigating small molecule inhibitors of the N-type calcium channel (CaV2.2), a target for neuropathic pain and potentially other conditions, identified phenoxyanilide analogues as active compounds. nih.gov One lead compound, MONIRO-1, demonstrated an IC50 of 34 μM for the CaV2.2 channel. nih.gov Although this compound was found to be metabolically unstable, the research highlights the potential of the phenoxyaniline core to interact with voltage-gated calcium channels. nih.gov Furthermore, a patent has described 2-phenoxyaniline (B124666) derivatives that possess an inhibitory action on the Na+/Ca2+ exchange system, another mechanism involved in regulating intracellular calcium levels. google.com
Table 2: Calcium Channel Inhibitory Activity of a Phenoxyanilide Analogue This table shows data for a compound from the phenoxyanilide class, indicating the potential for this structural family to interact with calcium channels.
| Compound | Target | Activity Metric (IC50) | Source |
|---|
Structure Activity Relationship Sar Investigations
Systematic Evaluation of Substituent Effects on Biological Potency and Selectivity
The biological profile of 2-phenoxyaniline (B124666) derivatives can be finely tuned by the introduction of various substituents on the aromatic rings. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby impacting its interaction with biological targets.
The electronic nature of substituents on both the phenoxy and aniline (B41778) rings plays a pivotal role in the activity of this class of compounds. In related scaffolds, such as the duocarmycins which contain a vinylogous amide, the introduction of electron-withdrawing groups can have a significant impact on stability and cytotoxic potency. nih.gov For instance, a Hammett analysis of N2-acyl derivatives of CBI, a duocarmycin analog, revealed a strong correlation where more potent electron-withdrawing substituents led to increased chemical stability and a corresponding increase in cytotoxic potency. nih.gov Conversely, increasingly electron-withdrawing para-substituents on N-aryl-CBI derivatives were found to diminish the conjugation of the vinylogous amide, leading to increased reactivity. nih.gov
Halogenation is a common strategy to modulate the pharmacological profile of drug candidates. In the 2-phenoxyaniline series and related compounds, the introduction of halogens can lead to significant changes in activity. For example, in a series of 2-phenoxybenzamides, a 4-fluoro substitution on the phenoxy ring did not result in a significant difference in antiplasmodial activity for N-pivaloyl analogues. mdpi.com However, in another context of 2-substituted- crpsonline.comscite.ainih.govtriazolo[1,5-a]pyrimidine derivatives with a 7-anilino moiety, halogen-substituted anilines were crucial for potent antiproliferative activity. nih.gov Specifically, derivatives with 4'-fluoroaniline, 4'-fluoro-3'-chloroaniline, 4'-chloroaniline, and 4'-bromoaniline at the 7-position displayed the greatest antiproliferative activity. nih.gov This suggests that the position and nature of the halogen are critical determinants of the pharmacological effect.
The following table illustrates the effect of halogen substitution on the antiproliferative activity of a related series of 7-anilino triazolopyrimidine compounds.
| Compound | Aniline Substituent | Mean IC50 (nM) |
| 8q | 4'-fluoroaniline | 83 |
| 8r | 4'-fluoro-3'-chloroaniline | 101 |
| 8s | 4'-chloroaniline | 91 |
| 8u | 4'-bromoaniline | 83 |
Data synthesized from a study on 7-anilino triazolopyrimidines. nih.gov
Aliphatic and aromatic substitutions on the 2-phenoxyaniline scaffold are key determinants of efficacy and target interaction. The isopropyl group at the 5-position and the methyl group at the 2-position of the phenoxy ring in "2-(5-Isopropyl-2-methylphenoxy)aniline" are examples of such aliphatic substitutions. In a series of 1,5-dihydrobenzo[e] crpsonline.comnih.govoxazepin-2(3H)-ones, an N-isopropyl substituent was found to provide the best balance of intrinsic potency and metabolic stability. mdpi.com This suggests that the size and nature of aliphatic groups are critical.
In studies on 2-phenoxybenzamides, bulky, non-polar substituents on a terminal piperazinyl nitrogen appeared to be advantageous for high antiplasmodial activity. mdpi.com The replacement of a piperazinyl substituent with smaller groups like a hydrogen atom or an amino group led to a decrease in activity. mdpi.com Aromatic substitutions also play a crucial role. For instance, an N-phenyl analogue in one series was found to be the most active, albeit with lower lipophilic efficiency compared to an isopropyl-substituted counterpart. mdpi.com
Identification of Essential Pharmacophoric Moieties (e.g., Isopropyl, Methyl, Phenoxy, Aniline, Heterocyclic Rings)
A pharmacophore is a collection of steric and electronic features that are necessary for a molecule to interact with a specific biological target. For the 2-phenoxyaniline class of compounds, several key moieties are considered essential for their biological activity.
The core 2-phenoxyaniline structure itself is a fundamental pharmacophoric element, providing the necessary spatial arrangement of the two aromatic rings connected by an ether linkage. google.com This diaryl ether motif is a common feature in many biologically active compounds.
The aniline moiety often participates in crucial interactions. In some models of LuxR inhibitors, the amine group of 2-substituted anilines is proposed to form hydrogen bonds within the ligand-binding site. mdpi.com The nature and position of substituents on the aniline ring are critical, as demonstrated in various studies where modifications significantly altered activity. mdpi.commdpi.com
The phenoxy group and its substituents also form a key part of the pharmacophore. The isopropyl and methyl groups of the title compound contribute to the lipophilicity and steric bulk, which can influence binding affinity and selectivity. In some cases, bulky groups are important for better enzyme inhibition. crpsonline.com
The following table summarizes the potential roles of the key pharmacophoric moieties in "this compound".
| Pharmacophoric Moiety | Potential Role in Biological Activity |
| Aniline | Potential for hydrogen bonding; scaffold for substituent effects. mdpi.com |
| Phenoxy Ether Linkage | Provides the core diaryl ether structure, influencing conformation. google.com |
| Isopropyl Group | Contributes to steric bulk and lipophilicity, potentially enhancing binding. crpsonline.commdpi.com |
| Methyl Group | Adds to the lipophilic character and can influence the orientation within a binding pocket. |
Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build predictive models that correlate the chemical structure of compounds with their biological activity. acquirepublications.org For classes of compounds related to 2-phenoxyaniline, QSAR models have been developed to guide the design of new, more potent analogs.
These models often employ a variety of molecular descriptors that quantify different physicochemical properties of the molecules. For instance, in a QSAR study of 2-phenoxyacetamide (B1293517) analogues, it was found that higher molecular weight (MW) compounds with less polarity were associated with better inhibitory activity against monoamine oxidase (MAO) enzymes. crpsonline.com The best model developed in that study showed a good correlation and predictive ability, with a regression coefficient (r²) of 0.9033. crpsonline.com
The general workflow for a QSAR study involves:
Creating a dataset of compounds with known biological activities.
Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric).
Using statistical methods to build a mathematical model that relates the descriptors to the activity.
Validating the model to ensure its predictive power.
For arylamine derivatives, a QSAR equation found that the presence of an aromatic ring and a basic nitrogen atom was crucial for good antiviral activity. mdpi.com In another study on quinoline (B57606) derivatives, a gradient boosting-based machine learning model achieved a high predictive quality with an r² of 95%. nih.gov These examples demonstrate the utility of QSAR in understanding the SAR of complex molecules and in the rational design of new compounds.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nottingham.ac.uk This technique is fundamental in structure-based drug design for identifying potential drug candidates by estimating their binding affinity and mode. nottingham.ac.uknih.gov
To evaluate the therapeutic potential of 2-(5-Isopropyl-2-methylphenoxy)aniline, molecular docking simulations would be employed to predict its binding affinity and interaction patterns with various biological targets.
Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α): As a key regulator of lipid metabolism, PPAR-α is a significant target for drugs treating dyslipidemia. nih.govnih.gov A docking study would place this compound into the ligand-binding domain of PPAR-α (e.g., PDB ID: 1KKQ) to calculate its binding energy (in kcal/mol) and identify key interactions, such as hydrogen bonds or hydrophobic contacts with critical amino acid residues. mdpi.commdpi.com Compounds showing strong, stable interactions would be prioritized as potential agonists or antagonists. nih.govtandfonline.com
Leishmania SRPK: In the context of anti-protozoal drug discovery, essential proteins for parasite survival, such as those from Leishmania species, are targeted. While studies have been conducted on related compounds against Leishmania proteins, specific docking data for this compound is not present in the searched literature. A typical study would involve docking the compound against a validated structural model of a Leishmania protein kinase to assess if it could inhibit enzyme activity, thereby halting parasite replication.
SARS-CoV-2 Proteins: The main protease (Mpro) and spike protein of SARS-CoV-2 are primary targets for antiviral drugs to prevent viral replication and entry into host cells. nih.gov Although extensive docking studies have been performed on various compounds, specific results for this compound are not detailed in the available research. A computational screening would assess its ability to bind to the active sites of these viral proteins, with the goal of identifying it as a potential inhibitor. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. imperial.ac.ukresearchgate.net It is widely used for its accuracy in predicting molecular properties at a reasonable computational cost. tandfonline.com
Before performing accurate molecular docking, the most stable three-dimensional structure of this compound must be determined. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed for this purpose. scielo.org.mx This process, known as geometry optimization or energy minimization, identifies the conformer with the lowest potential energy, which is the most likely conformation to be found in a biological system. scielo.org.mx This step is critical because the conformation of the ligand profoundly affects its binding mode and affinity with a receptor.
Molecular Dynamics Simulations for Dynamic Interaction Characterization
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is used to assess the stability of the protein-ligand complex and characterize its dynamic behavior in a simulated physiological environment. nih.govuzh.ch An MD simulation of the this compound-receptor complex, obtained from docking, would reveal the stability of the binding pose, the flexibility of the interacting residues, and the persistence of key interactions (like hydrogen bonds) over a set period, typically nanoseconds. researchgate.netacs.org A stable complex in MD simulations lends higher confidence to the docking results. acs.org
In Silico Prediction of Relevant Molecular Descriptors for Bioactivity
In silico methods are used to calculate molecular descriptors that predict the pharmacokinetic properties and drug-likeness of a compound. These parameters help to filter out candidates that are likely to fail in later stages of drug development due to poor absorption, distribution, metabolism, or excretion (ADME) profiles.
For this compound, a variety of molecular descriptors can be computationally generated. Key parameters include the logarithm of the octanol-water partition coefficient (LogP), which indicates lipophilicity, and the topological polar surface area (TPSA), which correlates with drug transport properties. Adherence to established rules, such as Lipinski's Rule of Five, is often assessed to predict oral bioavailability.
Below is a table of computationally predicted molecular properties for this compound.
| Property | Value |
|---|---|
| Molecular Weight | 241.33 g/mol |
| Molecular Formula | C16H19NO |
| XLogP3 | 4.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| Heavy Atom Count | 18 |
| Formal Charge | 0 |
| Complexity | 252 |
Computational Approaches to Understand Structural Stability and Reactivity
Computational chemistry and molecular modeling serve as powerful tools for elucidating the structural characteristics and predicting the reactivity of complex organic molecules. For this compound, a diaryl ether derivative of thymol (B1683141), these theoretical methods provide critical insights at the atomic level that are often inaccessible through experimental techniques alone. Methodologies such as Density Functional Theory (DFT) are frequently employed to model the molecule's behavior and properties. tandfonline.comresearchgate.net
Molecular Geometry and Stability
Below is a representative table illustrating the kind of structural parameters that would be obtained from a DFT geometry optimization of the molecule.
Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles) for this compound
| Parameter | Bond/Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C-O (Ether Linkage 1) | 1.36 Å |
| C-O (Ether Linkage 2) | 1.41 Å | |
| C-N (Aniline) | 1.40 Å | |
| Bond Angle | C-O-C (Ether Bridge) | 118.5° |
| C-C-N (Aniline) | 121.0° | |
| Dihedral Angle | C-C-O-C (Ring 1-O-Ring 2) | 65.0° |
Note: These values are illustrative and represent typical data obtained from DFT/B3LYP calculations for similar diaryl ether structures.
Frontier Molecular Orbitals and Reactivity
The reactivity of a chemical compound can be effectively understood by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The HOMO represents the ability to donate an electron, corresponding to regions susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, indicating sites prone to nucleophilic attack. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. bohrium.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. bohrium.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO would be distributed across the molecule.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to predict sites for electrophilic and nucleophilic reactions. In the MEP map of this compound, negative potential regions (typically colored red or yellow) would be concentrated around the electronegative oxygen and nitrogen atoms, indicating them as likely sites for electrophilic attack. Positive potential regions (blue) would be found near the hydrogen atoms of the amine group, suggesting these are sites for nucleophilic interaction. researchgate.net
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. tandfonline.comresearchgate.net These descriptors provide a more nuanced understanding of its chemical behavior.
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. researchgate.net |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. tandfonline.com |
Source: Formulas and significance are derived from principles outlined in computational chemistry studies. tandfonline.comresearchgate.netresearchgate.net
By calculating these parameters for this compound, researchers can predict its relative stability and reactivity compared to other similar molecules. For instance, a lower chemical hardness and higher chemical softness would suggest that the molecule is more reactive. researchgate.net These computational insights are invaluable for guiding the synthesis of new derivatives and for predicting their potential interactions in various chemical and biological systems. nih.govnih.gov
Future Research Directions and Opportunities
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity and Efficacy
Future synthetic endeavors should focus on creating a library of analogues by modifying key positions on the phenoxy and aniline (B41778) rings. For instance, the introduction of different substituents—such as halogens, nitro groups, or alkyl chains—at various positions on the aniline ring can significantly influence the compound's electronic and steric properties, which in turn can affect its binding affinity to target proteins. nih.govproquest.com A study on benzothiazole (B30560) aniline derivatives demonstrated that the exchange of substituents at the 3'-position with methyl or halogen groups led to increased antitumor activity against various cancer cell lines. proquest.commdpi.com
Structure-activity relationship (SAR) studies will be crucial in this phase. By systematically synthesizing and testing a series of analogues, researchers can identify the chemical modifications that lead to the most significant improvements in biological activity. Computational modeling and docking studies can be employed to predict how different analogues will interact with potential biological targets, thereby guiding the synthetic efforts towards the most promising candidates. nih.gov For example, in the design of 2-substituted aniline pyrimidine (B1678525) derivatives as dual Mer/c-Met inhibitors, docking studies were used to rationalize the design strategy and predict binding modes. nih.gov
Furthermore, the synthesis of tertiary aniline derivatives could be explored, as these have sometimes shown superior pharmaceutical properties compared to their primary or secondary amine counterparts. chemrxiv.orgnih.gov The development of practical and scalable synthetic routes will also be essential for producing these novel compounds in sufficient quantities for extensive biological evaluation. nih.gov
Comprehensive Elucidation of Novel Molecular Targets and Biological Pathways
A critical area of future research will be to identify the specific molecular targets and biological pathways through which 2-(5-isopropyl-2-methylphenoxy)aniline and its derivatives exert their effects. While the parent compound's precise mechanism of action is not yet fully understood, studies on structurally related aniline derivatives provide valuable clues.
Many aniline derivatives have been investigated for their anticancer properties. nih.govproquest.commdpi.comresearchgate.net Therefore, initial studies could focus on evaluating the anti-proliferative activity of this compound analogues against a panel of cancer cell lines. nih.govproquest.commdpi.com If significant activity is observed, subsequent research should aim to unravel the underlying molecular mechanisms. This could involve investigating whether the compounds induce apoptosis (programmed cell death), cause cell cycle arrest, or inhibit key signaling pathways involved in cancer progression.
For example, research on other aniline derivatives has shown that they can target specific enzymes, such as kinases, which are often dysregulated in cancer. nih.gov Techniques like kinase profiling assays can be used to screen for inhibitory activity against a broad range of kinases. Additionally, proteomic approaches can help identify protein binding partners of the compounds, shedding light on their direct molecular targets. chemikailproteomics.com Understanding how these compounds modulate cellular signaling pathways, such as those involved in cell survival and proliferation, will be essential for their development as therapeutic agents. Biophysical techniques can also be employed to study the interaction of these compounds with biological membranes, as this can be a key aspect of their mechanism of action. nih.gov
Development and Validation of Advanced In Vivo Efficacy Models (Non-human experimental models) for Promising Lead Analogues
Once promising lead analogues of this compound have been identified through in vitro studies, it will be imperative to evaluate their efficacy and safety in relevant in vivo models. These non-human experimental models are crucial for understanding how the compounds behave in a whole organism and for predicting their potential therapeutic effects in humans.
Given the potential anticancer activity of aniline derivatives, rodent models of cancer are a logical starting point. Xenograft models, where human cancer cells are implanted into immunocompromised mice, can be used to assess the antitumor properties of the lead compounds. nih.gov Syngeneic models, which involve implanting cancer cells from the same genetic background as the host animal, are also valuable as they allow for the study of the interaction between the compound and the host immune system. nih.gov
For instance, in a study of novel N-phenylindazolyl diarylureas, both xenograft and syngeneic tumor models were used to demonstrate the antitumor properties of the lead candidate. nih.gov The choice of the specific in vivo model will depend on the type of cancer being targeted and the proposed mechanism of action of the compound. For example, if a compound is thought to have anti-angiogenic properties, a human umbilical vein endothelial cell (HUVEC) tube formation assay could be used as an initial in vitro screen before moving to in vivo models of angiogenesis. nih.gov
Beyond cancer, if the lead analogues show activity in other therapeutic areas, such as inflammation or neurodegenerative diseases, appropriate in vivo models for these conditions will need to be established and validated. Throughout the in vivo testing phase, it will be important to monitor for any potential toxicity or adverse effects of the compounds. nih.gov
Exploration of this compound and its Derivatives as Chemical Biology Probes
The unique chemical structure of this compound and its future analogues makes them attractive candidates for development as chemical biology probes. These probes are valuable tools for studying biological processes and identifying new drug targets.
To function as a chemical probe, a molecule typically needs to be modified to include a reactive group or a reporter tag. For example, a "clickable" azide (B81097) or alkyne group could be incorporated into the structure of this compound. nih.gov This would allow the compound to be covalently linked to its biological targets within a cell, which can then be identified using techniques such as mass spectrometry-based proteomics.
Another approach is to develop photo-affinity probes by introducing a photo-reactive group. Upon exposure to light, these probes can form a covalent bond with their target proteins, enabling their identification. Furthermore, the development of sulfonyl fluoride-containing derivatives could be explored to create covalent probes that target specific amino acid residues, such as histidine, in proteins. rsc.org
By using these chemical probes, researchers can gain a deeper understanding of the mechanism of action of this compound and its derivatives. This knowledge can, in turn, guide the design of more potent and selective therapeutic agents. The development of such probes would represent a significant contribution to the field of chemical biology. chemikailproteomics.com
Investigation of Synergistic Effects with Existing Therapeutic Agents in Combination Therapies
Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the potential synergistic effects of this compound and its derivatives with existing therapeutic agents could open up new treatment paradigms.
A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. This can lead to improved efficacy, reduced drug doses, and potentially a decrease in the development of drug resistance. Future research should explore the combination of promising this compound analogues with standard-of-care chemotherapeutic agents or targeted therapies. nih.govproquest.commdpi.com
For example, in vitro studies could be designed to assess the effects of combination treatments on cancer cell viability. Checkerboard assays are commonly used to systematically evaluate different dose combinations of two drugs to identify synergistic, additive, or antagonistic interactions. If synergy is observed in vitro, these combinations should then be tested in relevant in vivo models to confirm their enhanced efficacy.
The mechanisms underlying any observed synergy should also be investigated. For instance, a this compound derivative might inhibit a pathway that cancer cells use to resist the effects of another drug. By understanding these mechanisms, researchers can more rationally design combination therapies. The exploration of such synergistic interactions holds the potential to significantly improve patient outcomes in a variety of diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Isopropyl-2-methylphenoxy)aniline, and how can intermediates be characterized?
- Methodology : Multi-step synthesis starting from commercially available precursors (e.g., substituted phenols or anilines). For example, nucleophilic aromatic substitution or coupling reactions can introduce the isopropyl and methylphenoxy groups. Key steps include:
- Step 1 : Protection/deprotection of functional groups (e.g., nitro reduction to amine).
- Step 2 : Use of catalysts like Pd/C for hydrogenation or coupling agents for Suzuki-Miyaura reactions.
- Purification : Column chromatography or recrystallization, validated via HPLC or TLC.
- Characterization : NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight, and elemental analysis for purity .
Q. How should researchers determine the physicochemical properties (e.g., solubility, pKa) of this compound?
- Methodology :
- Solubility : Test in solvents (DMSO, chloroform, aqueous buffers) using UV-Vis spectroscopy or gravimetric analysis.
- pKa : Potentiometric titration or spectrophotometric methods in buffered solutions. Predicted pKa values (e.g., ~2.52) can be validated experimentally .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition points.
Q. What are the optimal storage conditions to ensure compound stability?
- Methodology : Store under inert atmosphere (argon/nitrogen) at -20°C in dark glass vials to prevent photodegradation. Monitor stability via periodic NMR or LC-MS to detect decomposition products .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity or interaction sites in this compound?
- Methodology :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to identify electrophilic/nucleophilic regions.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Reactivity Prediction : Frontier molecular orbital (FMO) analysis to predict sites for functionalization or degradation .
Q. How can contradictory crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?
- Methodology :
- Software Tools : Use SHELXL for refinement, adjusting parameters like displacement factors and occupancy. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .
- Data Validation : Compare with Cambridge Structural Database (CSD) entries for similar compounds.
- Twinned Data : Apply twin-law corrections in SHELXL for overlapping reflections .
Q. What strategies mitigate side reactions during functionalization (e.g., sulfonation, halogenation) of the aniline group?
- Methodology :
- Protecting Groups : Temporarily block the amine with acetyl or tert-butoxycarbonyl (Boc) groups before introducing substituents.
- Regioselective Reactions : Use directing groups (e.g., sulfonic acid) to control substitution patterns on the aromatic ring .
- Optimization : Screen reaction conditions (temperature, solvent polarity) via Design of Experiments (DoE) to maximize yield .
Q. How can researchers validate the compound’s role as a pharmacological intermediate in kinase inhibitors?
- Methodology :
- In Vitro Assays : Test inhibition of VEGFR2 or similar kinases using fluorescence-based assays.
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS for metabolite identification.
- SAR Studies : Synthesize analogs with varying substituents to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
